4-[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-ylmethyl]-benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-ylmethyl]-benzonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzonitrile core linked to a benzoimidazole ring, which is further substituted with an amino-furazan moiety. The presence of these functional groups imparts distinct chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-ylmethyl]-benzonitrile typically involves multi-step organic reactionsThe reaction conditions often involve the use of bases such as triethylamine or sodium ethoxide to facilitate the condensation reactions . The final step involves the nitrile group introduction, which can be achieved through cyanation reactions using reagents like malononitrile .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reagent concentration. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-ylmethyl]-benzonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in trifluoroacetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydroxylamine in low polarity solvents like tetrahydrofuran.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines.
Substitution: Hydroxylamine derivatives.
Scientific Research Applications
4-[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-ylmethyl]-benzonitrile has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of energetic materials due to its stability and energy content.
Mechanism of Action
The mechanism of action of 4-[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-ylmethyl]-benzonitrile involves its interaction with specific molecular targets. The amino-furazan moiety can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets . Additionally, the benzoimidazole ring can interact with enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(5-methyleneazide-1,2,4-oxadiazol-3-yl)furazan
- 3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole
- 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
Uniqueness
4-[2-(4-Amino-furazan-3-yl)-benzoimidazol-1-ylmethyl]-benzonitrile is unique due to its combination of a benzonitrile core with an amino-furazan and benzoimidazole moiety. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds .
Properties
Molecular Formula |
C17H12N6O |
---|---|
Molecular Weight |
316.32 g/mol |
IUPAC Name |
4-[[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C17H12N6O/c18-9-11-5-7-12(8-6-11)10-23-14-4-2-1-3-13(14)20-17(23)15-16(19)22-24-21-15/h1-8H,10H2,(H2,19,22) |
InChI Key |
OVKMKVJRZIKUQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)C#N)C4=NON=C4N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.